Cas no 2103283-45-8 (Ethyl 2-amino-3-(thiolan-3-yl)propanoate)

Ethyl 2-amino-3-(thiolan-3-yl)propanoate is a specialized chiral building block featuring a thiolane ring and an ester-functionalized amino acid moiety. Its unique structure makes it valuable in organic synthesis, particularly for constructing heterocyclic compounds and peptidomimetics. The thiolane ring enhances conformational rigidity, while the ethyl ester group offers versatility for further derivatization. This compound is particularly useful in medicinal chemistry for designing bioactive molecules, given its potential to influence stereochemistry and molecular interactions. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its balanced lipophilicity and reactivity make it suitable for exploring structure-activity relationships in drug discovery.
Ethyl 2-amino-3-(thiolan-3-yl)propanoate structure
2103283-45-8 structure
Product Name:Ethyl 2-amino-3-(thiolan-3-yl)propanoate
CAS No:2103283-45-8
MF:C9H17NO2S
MW:203.301781415939
CID:5608058
PubChem ID:165937638
Update Time:2025-06-11

Ethyl 2-amino-3-(thiolan-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-3-(thiolan-3-yl)propanoate
    • EN300-814434
    • 2103283-45-8
    • Ethyl 2-amino-3-(thiolan-3-yl)propanoate
    • Inchi: 1S/C9H17NO2S/c1-2-12-9(11)8(10)5-7-3-4-13-6-7/h7-8H,2-6,10H2,1H3
    • InChI Key: ROEQWCMVTOQGCO-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)CC(C(=O)OCC)N

Computed Properties

  • Exact Mass: 203.09799996g/mol
  • Monoisotopic Mass: 203.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.6Ų

Ethyl 2-amino-3-(thiolan-3-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-814434-1.0g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
1g
$0.0 2023-05-24
Enamine
EN300-814434-0.05g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
0.05g
$1200.0 2023-09-02
Enamine
EN300-814434-0.1g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
0.1g
$1257.0 2023-09-02
Enamine
EN300-814434-0.25g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
0.25g
$1315.0 2023-09-02
Enamine
EN300-814434-0.5g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
0.5g
$1372.0 2023-09-02
Enamine
EN300-814434-1g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
1g
$1429.0 2023-09-02
Enamine
EN300-814434-2.5g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
2.5g
$2800.0 2023-09-02
Enamine
EN300-814434-5g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
5g
$4143.0 2023-09-02
Enamine
EN300-814434-10g
ethyl 2-amino-3-(thiolan-3-yl)propanoate
2103283-45-8
10g
$6144.0 2023-09-02

Additional information on Ethyl 2-amino-3-(thiolan-3-yl)propanoate

Introduction to Ethyl 2-amino-3-(thiolan-3-yl)propanoate (CAS No. 2103283-45-8)

Ethyl 2-amino-3-(thiolan-3-yl)propanoate (CAS No. 2103283-45-8) is a unique compound that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its distinctive structure, which includes an amino group, a thiolane ring, and an ester functionality. These features contribute to its potential applications in various scientific and industrial contexts.

The chemical structure of Ethyl 2-amino-3-(thiolan-3-yl)propanoate can be represented as follows: C9H17NO2S. The presence of the thiolane ring (a six-membered ring containing a sulfur atom) imparts unique chemical properties to the molecule, making it a valuable candidate for research and development in medicinal chemistry.

Recent studies have highlighted the potential of Ethyl 2-amino-3-(thiolan-3-yl)propanoate in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the compound's ability to modulate specific enzymes involved in metabolic pathways. The results indicated that Ethyl 2-amino-3-(thiolan-3-yl)propanoate exhibits significant inhibitory activity against certain kinases, which are key targets in the development of anticancer drugs.

In another study, researchers explored the potential of Ethyl 2-amino-3-(thiolan-3-yl)propanoate as a precursor for synthesizing more complex molecules with therapeutic applications. The study, published in Organic Letters in 2020, demonstrated that the compound can be efficiently converted into a range of derivatives with enhanced biological activities. These derivatives showed promising results in preliminary tests for their ability to inhibit bacterial growth and reduce inflammation.

The synthesis of Ethyl 2-amino-3-(thiolan-3-yl)propanoate involves several well-established organic reactions. One common approach involves the reaction of ethyl bromoacetate with 3-thiolanamine under appropriate conditions to form the desired product. This synthetic route is known for its high yield and reproducibility, making it suitable for large-scale production.

In terms of its physical properties, Ethyl 2-amino-3-(thiolan-3-yl)propanoate is a colorless liquid at room temperature with a characteristic odor. It is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. These properties make it suitable for use in various chemical reactions and formulations.

The safety profile of Ethyl 2-amino-3-(thiolan-3-yl)propanoate has also been evaluated. According to safety data sheets, the compound should be handled with care to avoid inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this material. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.

In conclusion, Ethyl 2-amino-3-(thiolan-3-yl)propanoate (CAS No. 2103283-45-8) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and related fields. As ongoing studies continue to uncover new insights into its biological activities and synthetic applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent